1-(4-Hydroxy-2-methoxy-5-methylphenyl)ethanone

physicochemical properties boiling point volatility

1-(4-Hydroxy-2-methoxy-5-methylphenyl)ethanone (CAS 868702-20-9) is a substituted acetophenone derivative bearing a unique 4-hydroxy-2-methoxy-5-methyl substitution pattern on the phenyl ring. It possesses a molecular formula of C₁₀H₁₂O₃, a molecular weight of 180.2 g/mol, and a calculated logP of 2.22 at 25 °C.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 868702-20-9
Cat. No. B3194828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Hydroxy-2-methoxy-5-methylphenyl)ethanone
CAS868702-20-9
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1O)OC)C(=O)C
InChIInChI=1S/C10H12O3/c1-6-4-8(7(2)11)10(13-3)5-9(6)12/h4-5,12H,1-3H3
InChIKeyUFKAFJYIJIAYIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Hydroxy-2-methoxy-5-methylphenyl)ethanone (CAS 868702-20-9): Key Physicochemical and Procurement Profile


1-(4-Hydroxy-2-methoxy-5-methylphenyl)ethanone (CAS 868702-20-9) is a substituted acetophenone derivative bearing a unique 4-hydroxy-2-methoxy-5-methyl substitution pattern on the phenyl ring. It possesses a molecular formula of C₁₀H₁₂O₃, a molecular weight of 180.2 g/mol, and a calculated logP of 2.22 at 25 °C . The compound is primarily utilized as a research intermediate and reference scaffold in medicinal chemistry and chemical biology investigations.

Why Substituting 1-(4-Hydroxy-2-methoxy-5-methylphenyl)ethanone with Generic Acetophenones Risks Experimental Irreproducibility


Subtle variations in the position and nature of substituents on the acetophenone core can profoundly alter biological activity and chemical reactivity. A structure–activity relationship study of acetophenone derivatives demonstrated that hydroxyl groups at C-4 and methoxy or methyl groups at the meta position are essential for marked inhibition of neutrophil superoxide production [1]. Consequently, generic acetophenones lacking the precise 4‑hydroxy‑2‑methoxy‑5‑methyl substitution pattern cannot be assumed to replicate the target compound’s biological or synthetic performance, making direct substitution a significant risk for experimental reproducibility and procurement value.

Quantitative Differentiation Evidence: 1-(4-Hydroxy-2-methoxy-5-methylphenyl)ethanone Versus Closest Analogs


Elevated Boiling Point Differentiates 1-(4-Hydroxy-2-methoxy-5-methylphenyl)ethanone from Acetovanillone and Paeonol

1-(4-Hydroxy-2-methoxy-5-methylphenyl)ethanone exhibits a calculated boiling point of 344.8±37.0 °C at 760 mmHg , which is substantially higher than that of acetovanillone (297.5±0.0 °C) and paeonol (301.9 °C) [1]. The ~43–47 °C elevation indicates significantly lower volatility.

physicochemical properties boiling point volatility

Higher Lipophilicity (LogP 2.22) of 1-(4-Hydroxy-2-methoxy-5-methylphenyl)ethanone Relative to Acetovanillone and Paeonol

The target compound has a predicted logP of 2.22 , compared with 1.39 for acetovanillone and 1.72 for paeonol [1]. The increase of 0.50–0.83 logP units translates to a ~3–7‑fold higher octanol–water partition coefficient, indicating significantly greater lipophilicity.

lipophilicity ADME membrane permeability

Unique C-5 Methyl Substitution Pattern Drives Distinct Biological Activity Profile

A systematic structure–activity relationship study of acetophenone derivatives revealed that hydroxyl groups at C-4 and methoxy or methyl groups at the meta position (C-3 or C-5) are essential for marked inhibition of superoxide anion production by human neutrophils [1]. The target compound possesses a C-5 methyl group (meta to the acetyl), satisfying this critical SAR requirement, whereas many commercially available analogs lack this substitution.

structure-activity relationship neutrophil inhibition substitution position

SIN List Structural Similarity Flags Regulatory Risk for Endocrine Disruption

1-(4-Hydroxy-2-methoxy-5-methylphenyl)ethan-1-one has been flagged by the SINimilarity tool as structurally similar to alkylphenols included on the SIN List, indicating a high likelihood of sharing hazardous properties such as endocrine disruption [1]. This regulatory alert is not triggered for many simpler acetophenone analogs.

regulatory compliance endocrine disruption safety screening

High-Value Application Scenarios for 1-(4-Hydroxy-2-methoxy-5-methylphenyl)ethanone Procurement


Anti-Inflammatory Lead Discovery Based on Neutrophil Inhibition SAR

The meta-methyl substitution pattern matches the essential pharmacophore identified for neutrophil superoxide inhibition [1], making this compound a justified starting scaffold for structure-based anti-inflammatory drug discovery. Its higher lipophilicity (logP 2.22) may additionally improve cellular penetration in lead optimization programs.

Synthetic Building Block for Regioselective Functionalization

The C-5 methyl group blocks electrophilic aromatic substitution at that position, directing incoming electrophiles to alternative sites. Combined with its lower volatility relative to analogs, this compound offers improved handling and regiochemical control in multi-step syntheses of complex aromatic molecules.

Analytical Reference Standard for Physicochemical Property Benchmarking

With well-characterized boiling point (344.8 °C) and logP (2.22), this compound serves as a reproducible reference for calibrating analytical instruments and validating computational property prediction models across lipophilicity and volatility ranges that extend beyond common acetophenone analogs.

Regulatory Toxicology Screening for Endocrine Disruption

The SIN Similarity flag indicates structural resemblance to endocrine-disrupting alkylphenols, making this compound a useful test substance for developing or validating in vitro endocrine disruption assays (e.g., receptor binding or reporter gene assays), and for benchmarking supplier hazard communication compliance.

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